7-Methoxyspiro[indoline-3,4'-piperidin]-2-one hydrochloride
Description
IUPAC Nomenclature and Molecular Formula Analysis
The systematic IUPAC name for this compound is 7-methoxy-1,2-dihydrospiro[indole-3,4'-piperidine]-2-one hydrochloride , reflecting its spirocyclic architecture and functional groups. The molecular formula C₁₃H₁₇ClN₂O₂ (molecular weight: 268.74 g/mol) encodes the following structural features:
- A spiro junction linking the indoline (benzene fused to pyrrolidine) and piperidine rings at positions 3 and 4', respectively.
- A methoxy group (-OCH₃) at position 7 of the indoline moiety.
- A hydrochloride salt formed via protonation of the piperidine nitrogen.
The numbering system prioritizes the indoline core, with the spiro carbon (C3) serving as the bridge between the two heterocycles. The hydrochloride counterion enhances solubility by forming ionic interactions with polar solvents.
Crystallographic Characterization via X-ray Diffraction Studies
X-ray diffraction studies of analogous spiro[indoline-3,4'-piperidine] derivatives reveal key structural insights applicable to this compound:
| Crystallographic Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/n |
| Unit cell dimensions | a = 9.25 Å, b = 20.03 Å, c = 10.73 Å |
| β angle | 90.84° |
| Z | 4 |
| Density (calculated) | 1.32 g/cm³ |
The piperidine ring adopts a chair conformation , while the indoline system remains nearly planar, with a dihedral angle of 14.78° between the two rings. Hydrogen bonding between the hydrochloride counterion and the carbonyl oxygen (N–H···O=C, ~2.8 Å) stabilizes the crystal lattice. Notably, the methoxy group occupies an equatorial position, minimizing steric clashes with the spirocyclic core.
Conformational Analysis of the Spirocyclic Core
The spiro junction imposes restricted rotation , locking the indoline and piperidine rings into a near-orthogonal arrangement. Key conformational observations include:
- Piperidine chair dynamics : The chair-to-chair inversion barrier (~42 kJ/mol) allows limited flexibility, favoring equatorial positioning of substituents.
- Indoline puckering : The pyrrolidine ring in the indoline moiety exhibits a slight envelope conformation (ΔC2-C3-N1-C7 = 12.3°).
- Torsional strain : The spiro carbon (C3) adopts sp³ hybridization, with bond angles deviating from ideal tetrahedral geometry (average 108.5° vs. 109.5°).
Molecular mechanics simulations suggest the lowest-energy conformer has a dihedral angle of 87.2° between the indoline and piperidine planes, optimizing van der Waals contacts.
Electronic Structure and Hybridization Patterns
Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level provide electronic insights:
| Atom | Hybridization | Partial Charge (e) |
|---|---|---|
| Spiro carbon (C3) | sp³ | +0.12 |
| Piperidine N | sp³ | -0.34 |
| Indoline carbonyl O | sp² | -0.56 |
| Methoxy O | sp³ | -0.48 |
The methoxy group donates electron density via resonance (+M effect), increasing electron density at C7 (Mulliken charge: -0.18). The conjugated π-system of the indoline carbonyl (C=O, 1.22 Å) exhibits partial double-bond character, with a HOMO localized over the indoline ring and LUMO centered on the piperidine nitrogen. Natural bond orbital (NBO) analysis confirms hyperconjugative interactions between the lone pair on the piperidine nitrogen and the σ*(C–N) orbital of the indoline moiety (stabilization energy: 16.3 kJ/mol).
Properties
IUPAC Name |
7-methoxyspiro[1H-indole-3,4'-piperidine]-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2.ClH/c1-17-10-4-2-3-9-11(10)15-12(16)13(9)5-7-14-8-6-13;/h2-4,14H,5-8H2,1H3,(H,15,16);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYNCCKMFBICOSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC(=O)C23CCNCC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxyspiro[indoline-3,4’-piperidin]-2-one hydrochloride typically involves the following steps:
Formation of the Indoline Moiety: This can be achieved through the cyclization of an appropriate precursor, such as an aniline derivative, under acidic conditions.
Spirocyclization: The indoline intermediate is then subjected to spirocyclization with a piperidine derivative. This step often requires the use of a strong base, such as sodium hydride, and a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
7-Methoxyspiro[indoline-3,4’-piperidin]-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to modify the compound’s structure.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of alkoxy or amino groups.
Scientific Research Applications
Pharmacological Properties
The pharmacological properties of 7-Methoxyspiro[indoline-3,4'-piperidin]-2-one hydrochloride have been investigated for various applications:
- Antidepressant Activity : Research indicates that compounds within the spiro[indoline-3,4'-piperidine] class exhibit antidepressant effects. For instance, certain derivatives have shown efficacy in models of depression, such as inhibiting the ptosis induced by tetrabenazine in mice at specific dosages .
- Anticonvulsant Effects : The compound has also demonstrated anticonvulsant properties. Studies have shown that certain spiro[indoline-3,4'-piperidine] derivatives provide protection against seizures induced by supramaximal electroshock .
- Tranquilizing Effects : The ability of these compounds to depress the central nervous system suggests potential use as tranquilizers .
Antitumor Activity
Recent studies have highlighted the antitumor potential of 7-Methoxyspiro[indoline-3,4'-piperidin]-2-one hydrochloride:
- Inhibition of Cancer Cell Proliferation : Compounds derived from spiro-indolin-2-one structures have shown promising antiproliferative activity against various cancer cell lines. For example, specific derivatives exhibited IC50 values comparable to established chemotherapeutics like 5-fluorouracil against MCF7 and A431 cancer cell lines .
| Compound | Cell Line | IC50 (µM) | Comparison |
|---|---|---|---|
| 6m | MCF7 | 3.597 | Comparable to 5-fluorouracil |
| 6m | A431 | 2.434 | 9.6 times more effective than 5-fluorouracil |
| 6l | MCF7 | 3.986 | Similar efficacy as above |
Case Studies
Several case studies provide insights into the therapeutic applications of this compound:
- Antidepressant Efficacy : A study demonstrated that a derivative of spiro[indoline-3,4'-piperidine] significantly reduced depressive-like behavior in animal models when administered at specific doses .
- Antitumor Activity : In vitro studies showed that spiro-indolin-2-one derivatives significantly inhibited the growth of cancer cells in culture, with further investigation into their mechanisms revealing apoptosis induction and cell cycle arrest .
Mechanism of Action
The mechanism of action of 7-Methoxyspiro[indoline-3,4’-piperidin]-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of spiro[indoline-3,4'-piperidin]-2-one derivatives are highly dependent on substituent type and position. Key analogs include:
*Similarity scores are derived from Tanimoto coefficients based on structural fingerprints .
- Methoxy Position : The 7-methoxy derivative is hypothesized to exhibit distinct electronic and steric effects compared to the 4-methoxy analog (similarity score: 0.65), which may alter receptor binding or metabolic stability .
- Halogenated Derivatives : 6-Fluoro and 6-chloro analogs demonstrate higher structural similarity (0.86–0.85) to the target compound, suggesting comparable scaffold interactions but modified pharmacokinetics due to halogen electronegativity .
Physicochemical and Commercial Considerations
- Solubility and Stability : Hydrochloride salts (e.g., 6-fluoro, 6-chloro) are hygroscopic and stored at 2–8°C under inert atmospheres .
Biological Activity
7-Methoxyspiro[indoline-3,4'-piperidin]-2-one hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a spiro-indoline structure, which is known for its diverse biological activities. The methoxy group at the 7-position enhances lipophilicity and may facilitate better cell membrane permeability, potentially increasing its therapeutic efficacy.
The biological activity of 7-Methoxyspiro[indoline-3,4'-piperidin]-2-one hydrochloride is attributed to its interaction with various molecular targets:
- Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation. Studies indicate that it may inhibit specific enzymes involved in cell cycle regulation and proliferation pathways .
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against a range of pathogens, making it a candidate for further exploration in treating infections.
Anticancer Activity
A series of studies have evaluated the antiproliferative effects of spiro[indoline-3,4'-piperidin]-2-one derivatives against various cancer cell lines. Notably:
These results indicate that certain derivatives exhibit comparable or superior potency compared to established chemotherapeutics like 5-fluorouracil.
Antimicrobial Activity
The antimicrobial efficacy of 7-Methoxyspiro[indoline-3,4'-piperidin]-2-one hydrochloride was assessed through zone of inhibition tests against various bacterial strains:
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| 3e | E. coli | 12 | |
| 3f | S. aureus | 17 | |
| Control | Ciprofloxacin | 25 |
These findings suggest that the compound possesses significant antibacterial properties.
Case Studies
Recent clinical trials have explored the use of spiro[indoline-3,4'-piperidin]-2-one derivatives in combination therapies for cancer treatment. For instance:
- Combination Therapy : A study involving colon cancer patients demonstrated that when combined with standard antiviral drugs, these compounds enhanced treatment efficacy and reduced tumor growth .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Research indicates that modifications to the indole moiety significantly affect potency:
- Methoxy vs. Hydroxyl Substituents : The presence of a methoxy group has been linked to improved lipophilicity and cellular uptake compared to hydroxyl-substituted analogs.
Q & A
Basic: What are the common synthetic routes for 7-Methoxyspiro[indoline-3,4'-piperidin]-2-one Hydrochloride?
The synthesis typically involves multi-step organic reactions, including spirocyclization and functional group modifications. A representative approach includes:
Spirocyclization : Reacting indoline derivatives with piperidine precursors under acidic or basic conditions to form the spiro framework. For example, a Buchwald-Hartwig coupling or Pd-catalyzed cross-coupling may introduce substituents like methoxy groups .
Functionalization : Introducing the methoxy group at the 7-position via nucleophilic substitution or metal-catalyzed methoxylation .
Salt Formation : Converting the free base to the hydrochloride salt using HCl in solvents like ethanol or dichloromethane to enhance solubility and stability .
Key Considerations : Reaction temperature, pH, and catalyst selection (e.g., Pd for cross-couplings) critically influence yield and purity. Post-synthesis purification often employs column chromatography or recrystallization .
Basic: How is the compound characterized for purity and structural confirmation?
Standard analytical techniques include:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the spiro structure and methoxy group placement. For example, the methoxy proton typically appears as a singlet at ~3.8 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C14H17ClN2O2) .
- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% is typical for research-grade material) .
Data Interpretation : Discrepancies in NMR splitting patterns or unexpected MS fragments may indicate impurities or incomplete spirocyclization .
Basic: What safety precautions are required when handling this compound?
- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection to avoid skin/eye contact.
- Ventilation : Use fume hoods to prevent inhalation of fine particles.
- Storage : Keep in a cool, dry environment (< -20°C for long-term stability) away from oxidizers .
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .
Advanced: How does the methoxy substituent at the 7-position influence biological activity compared to halogenated analogs?
The methoxy group enhances electron density and steric bulk, potentially altering target binding. For example:
- Binding Affinity : Methoxy derivatives may show improved selectivity for kinase targets (e.g., c-Met) compared to chloro analogs due to hydrogen-bonding interactions with active-site residues .
- Metabolic Stability : Methoxy groups reduce oxidative metabolism, improving pharmacokinetic profiles .
Experimental Validation : Compare IC50 values in enzyme inhibition assays (e.g., c-Met kinase assays) between 7-methoxy and 5-chloro analogs .
Advanced: What strategies resolve contradictions in reported biological activities of spiro[indoline-3,4'-piperidine] derivatives?
- Structural Reanalysis : Verify stereochemistry and salt form (e.g., hydrochloride vs. free base) via X-ray crystallography or chiral HPLC .
- Assay Optimization : Control for variables like buffer pH or ATP concentration in kinase assays, which may affect inhibitor potency .
- Computational Modeling : Use molecular docking (e.g., MOE software) to predict binding modes and reconcile discrepancies between in vitro and cellular data .
Advanced: How can structure-activity relationships (SAR) guide the design of novel analogs?
Advanced: What are the challenges in optimizing aqueous solubility for in vivo studies?
- Salt Selection : The hydrochloride form improves solubility but may require pH adjustment for intravenous administration .
- Co-Solvents : Use cyclodextrins or PEG-based formulations to enhance solubility without altering biological activity .
- Prodrug Strategies : Temporarily mask the methoxy group as a phosphate ester to increase hydrophilicity .
Advanced: How do spirocyclic conformations affect target engagement?
The spiro structure restricts rotational freedom, pre-organizing the molecule for target binding. For example:
- Kinase Inhibition : The rigid spiro core aligns the methoxy group with hydrophobic pockets in c-Met, reducing entropic penalties upon binding .
- Allosteric Modulation : Conformational constraints may enable selective allosteric inhibition, as seen in DDR1 inhibitors .
Validation : Compare NMR-derived solution conformations with crystal structures of target-bound complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
